![molecular formula C17H24Si B14066436 Triethyl[(naphthalen-1-yl)methyl]silane CAS No. 101577-78-0](/img/structure/B14066436.png)
Triethyl[(naphthalen-1-yl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(naphthalen-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a naphthalen-1-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(naphthalen-1-yl)methyl]silane typically involves the reaction of naphthalen-1-ylmethyl chloride with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane
Catalyst: Transition metal catalysts like palladium or platinum complexes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality and yield
Purification steps: Including distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Triethyl[(naphthalen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The triethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself acts as a reducing agent in the presence of catalysts like boron trifluoride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Silanol derivatives
Reduction: Corresponding hydrocarbons or silyl ethers
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Triethyl[(naphthalen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl[(naphthalen-1-yl)methyl]silane involves the interaction of the silicon atom with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-mediated reductions: Reduction of functional groups via silicon-hydrogen bond cleavage.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties.
Trimethyl[(naphthalen-1-yl)methyl]silane: A compound with a trimethylsilyl group instead of triethylsilyl.
Triisopropyl[(naphthalen-1-yl)methyl]silane: Another analog with bulkier isopropyl groups.
Uniqueness
Triethyl[(naphthalen-1-yl)methyl]silane is unique due to its specific combination of a naphthalen-1-ylmethyl moiety and a triethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other silanes may not perform as effectively.
Properties
CAS No. |
101577-78-0 |
|---|---|
Molecular Formula |
C17H24Si |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
triethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
LMSFBHORQVIPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
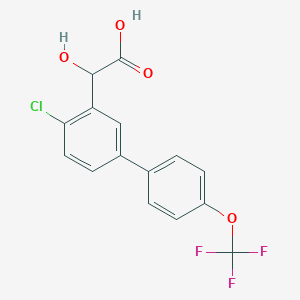
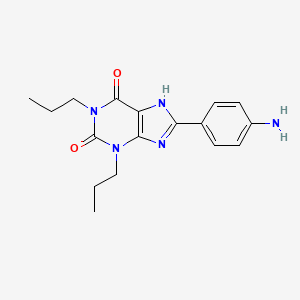

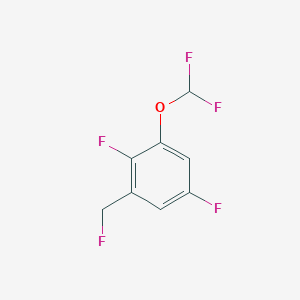
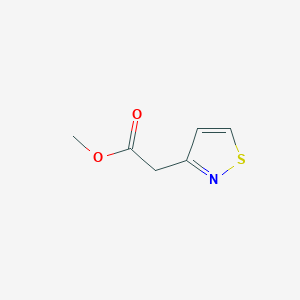
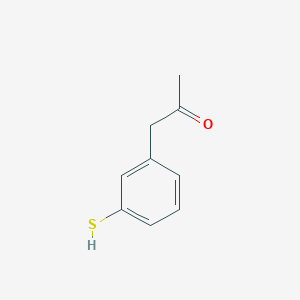
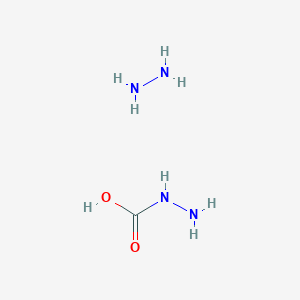

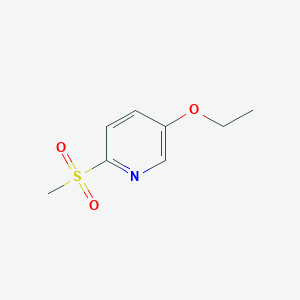
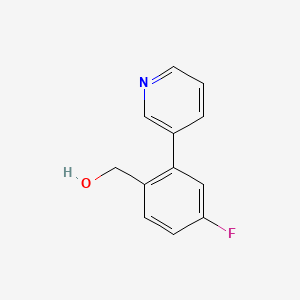
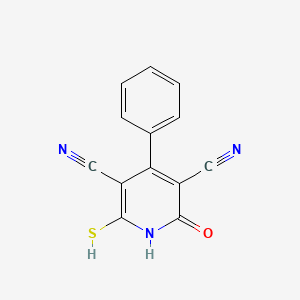
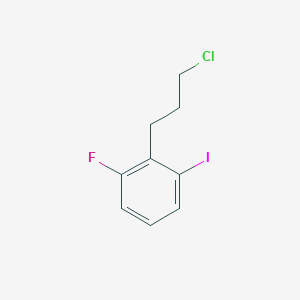
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
